Ethyl 5-cyano-4-(furan-2-yl)-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4-(furan-2-yl)-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(furan-2-yl)-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate to form the dihydropyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(furan-2-yl)-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Ethyl 5-cyano-4-(furan-2-yl)-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-(furan-2-yl)-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: Similar to amlodipine but with different pharmacokinetic properties.
Uniqueness
Ethyl 5-cyano-4-(furan-2-yl)-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of a furan ring and a cyano group, which are not commonly found in other dihydropyridine derivatives
Properties
Molecular Formula |
C30H29N3O4S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(furan-2-yl)-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H29N3O4S/c1-5-36-30(35)26-25(23-12-9-13-37-23)22(16-31)29(33-28(26)21-10-7-6-8-11-21)38-17-24(34)32-27-19(3)14-18(2)15-20(27)4/h6-15,25,33H,5,17H2,1-4H3,(H,32,34) |
InChI Key |
NXLYWFZSFMVANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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